molecular formula C21H20Br2ClN7O2 B11532720 2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11532720
M. Wt: 597.7 g/mol
InChI Key: GGNLKUAQURGZOJ-OPEKNORGSA-N
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Description

2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and morpholine groups

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the bromination of phenol derivatives. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2,4-Dibromo-6-[(E)-(phenylhydrazono)methyl]phenol
  • 2,4-Dibromo-6-[(E)-(cyclopropylimino)methyl]phenol These compounds share some structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C21H20Br2ClN7O2

Molecular Weight

597.7 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H20Br2ClN7O2/c1-12-2-3-15(10-17(12)24)26-19-27-20(29-21(28-19)31-4-6-33-7-5-31)30-25-11-13-8-14(22)9-16(23)18(13)32/h2-3,8-11,32H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-11+

InChI Key

GGNLKUAQURGZOJ-OPEKNORGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)Br)O)Cl

Origin of Product

United States

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